6-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole
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Overview
Description
6-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole is a complex organic compound featuring an indole core substituted with bromine and a boronic acid derivative. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Bromination: The starting material, 1-methylindole, undergoes bromination to introduce the bromine atom at the 6-position.
Boronic Acid Derivative Formation: The indole derivative is then reacted with a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions to form the boronic ester.
Industrial Production Methods: The industrial production of this compound involves large-scale bromination and subsequent boronic acid derivative formation. These processes are typically carried out in specialized chemical reactors under controlled conditions to ensure high yield and purity.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation to form the corresponding indole oxide or reduction to remove the bromine atom.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and a base like potassium carbonate are typically used.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like hydrogen gas or zinc can be employed.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Indole oxide derivatives.
Reduction: 1-methylindole derivatives.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules. Biology: Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties. Medicine: Industry: Utilized in the synthesis of materials and chemicals with specific properties.
Mechanism of Action
The compound exerts its effects through its ability to participate in cross-coupling reactions, forming carbon-carbon bonds. The boronic acid derivative facilitates the formation of these bonds under mild conditions, making it a valuable tool in organic synthesis.
Molecular Targets and Pathways Involved:
Suzuki-Miyaura Coupling: The reaction targets the formation of biaryl compounds, which are important in the synthesis of pharmaceuticals and materials.
Comparison with Similar Compounds
6-Bromoindole: Lacks the boronic acid derivative.
1-Methylindole: Lacks the bromine atom and boronic acid derivative.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-ylbenzene: Similar boronic acid derivative but lacks the indole core.
Uniqueness: 6-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole is unique due to its combination of an indole core, bromine atom, and boronic acid derivative, making it highly versatile in organic synthesis.
Properties
IUPAC Name |
6-bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BBrNO2/c1-14(2)15(3,4)20-16(19-14)13-8-10-6-7-11(17)9-12(10)18(13)5/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOKIUPSPWQDAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BBrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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